molecular formula C20H30N2O3 B2944616 N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide CAS No. 953931-57-2

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide

Cat. No.: B2944616
CAS No.: 953931-57-2
M. Wt: 346.471
InChI Key: RFXCMJMWYFSARX-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a cyclopentyl group, and a benzamide moiety with methoxy substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-cyclopentylpiperidine with formaldehyde and hydrogen cyanide to form the intermediate compound, which is then reacted with 3,5-dimethoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-phenoxyacetamide
  • N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide
  • N-[(1-cyclopentylpiperidin-4-yl)methyl]oxan-3-amine

Uniqueness

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy substituents and benzamide moiety make it particularly versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-18-11-16(12-19(13-18)25-2)20(23)21-14-15-7-9-22(10-8-15)17-5-3-4-6-17/h11-13,15,17H,3-10,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXCMJMWYFSARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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